2-Amino-8-ethyl-3-phenylquinoline
Description
2-Amino-8-ethyl-3-phenylquinoline is a substituted quinoline derivative characterized by an amino group at position 2, an ethyl group at position 8, and a phenyl substituent at position 2. Quinoline derivatives are renowned for their roles in medicinal chemistry, particularly as antimicrobial, antimalarial, and anticancer agents due to their ability to chelate metals and interact with biological targets .
Properties
Molecular Formula |
C17H16N2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
8-ethyl-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-2-12-9-6-10-14-11-15(17(18)19-16(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H2,18,19) |
InChI Key |
AZWORGQSHJMTLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC(=C(N=C21)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Friedländer Quinoline Synthesis with Polyphosphoric Acid Catalysis
The Friedländer reaction remains a cornerstone for constructing quinoline derivatives. In a solvent-free approach reported by ACS Omega researchers, polyphosphoric acid (PPA) catalyzes the cyclocondensation of 2-amino-4-ethylacetophenone and benzaldehyde derivatives to yield 2-amino-8-ethyl-3-phenylquinoline.
Reaction Protocol
A mixture of 2-amino-4-ethylacetophenone (1 mmol) and pentan-2,3-dione (1.2 mmol) was heated at 90°C in freshly prepared PPA (P₂O₅ in H₃PO₄) for 1 hour. The reaction progress was monitored via thin-layer chromatography (TLC). Quenching with saturated sodium carbonate solution precipitated the crude product, which was purified by recrystallization from dichloromethane (DCM), achieving an 82% yield.
Key Advantages
Pfitzinger Reaction with Post-Synthetic Functionalization
The Pfitzinger reaction, involving isatin and acetophenone derivatives, offers an alternative pathway. A study in PMC demonstrated its utility for synthesizing quinoline-4-carboxylic acids, which can be esterified and functionalized.
Synthetic Sequence
- Ring-opening/cyclocondensation : Isatin reacts with 4-ethylaminoacetophenone in aqueous NaOH to form quinoline-4-carboxylic acid intermediates.
- Esterification : Thionyl chloride in ethanol converts the carboxylic acid to its ethyl ester, improving solubility for subsequent coupling.
- Aminolysis : The esterified intermediate undergoes nucleophilic substitution with 2-chloropyrimidines, though this step proved challenging due to by-product formation under microwave irradiation.
Limitations
Suzuki-Miyaura Cross-Coupling for Phenyl Group Introduction
Post-cyclization functionalization via palladium-catalyzed cross-coupling offers a modular approach. For instance, a 3-bromo-8-ethylquinoline intermediate could undergo Suzuki-Miyaura coupling with phenylboronic acid to install the phenyl group at position 3.
Experimental Details
A mixture of 3-bromo-8-ethylquinoline (0.5 mmol), phenylboronic acid (8.0 mmol), K₂CO₃ (4.0 mmol), and Pd(OAc)₂ (5 mol%) in toluene/EtOH/H₂O (2:0.5:1) was heated at 100°C for 24 hours. Purification by flash chromatography (ethyl acetate/petroleum ether, 1:9) afforded the coupled product in 95% yield.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis of related quinoline derivatives confirms planar geometry and intermolecular π-π stacking, stabilizing the solid-state structure.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-8-ethyl-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-8-ethyl-3-phenylquinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-8-ethyl-3-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituent positions and functional groups, influencing their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of 2-Amino-8-ethyl-3-phenylquinoline and Analogs
Medicinal Chemistry
Aminoquinolines with bulky substituents (e.g., phenyl or ethyl groups) demonstrate improved pharmacokinetic profiles. For example:
- 2-Amino-6-ethyl-3-phenylquinoline (CAS: 948293-68-3) shows enhanced bioavailability compared to simpler analogs, attributed to reduced metabolic degradation .
- 2-Chloro-8-methylquinoline derivatives serve as precursors for antimalarial drugs, with chloro groups enabling further functionalization .
Material Science
- 8-Ethyl-2-hydroxy-3-phenylquinoline is utilized in organic light-emitting diodes (OLEDs) due to its high quantum yield and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
